4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methoxy-5-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5S/c1-16-8-13-20(24-2)21(14-16)27(22,23)26-19-11-9-18(10-12-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVWPNLZHCKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Sulfonation: The benzyloxyphenol is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonate group.
Methoxylation: Finally, the compound undergoes methoxylation using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzyloxyphenyl carboxylic acid or aldehyde derivatives.
Reduction: Benzyloxyphenyl sulfide.
Substitution: Various substituted benzyloxyphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory and Antibacterial Properties
Research indicates that compounds similar to 4-(benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate exhibit significant anti-inflammatory and antibacterial activities. These properties are attributed to the phenolic structure and substituents that can interact with various biological targets. For instance, studies have shown that such compounds can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for drug development aimed at treating inflammatory diseases and infections .
Pharmaceutical Development
Due to its biological activity, this compound may serve as a lead structure for developing new pharmaceuticals. Its ability to modulate enzyme activity suggests potential applications in creating drugs targeting diseases related to inflammation and microbial resistance .
Table 1: Summary of Biological Activities
Building Block for Complex Molecules
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate can be utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the construction of more complex molecules. This makes it valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Protecting Group in Synthesis
The compound can also function as a protecting group in the synthesis of amino acids and peptides. Its introduction can enhance yields in subsequent reactions, particularly when dealing with sensitive substrates .
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Application Area |
|---|---|---|
| 4-Methoxyphenyl 4-methylbenzenesulfonate | Lacks benzyloxy group; simpler structure | Organic synthesis |
| Benzyl (1S,2R)-1-carbamoyl-2-hydroxypropylcarbamate | Contains carbamate functionality | Medicinal chemistry |
| N-(4-((3-Fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl) | Contains fluorine substituent | Drug development |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of compounds related to 4-(benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate:
- Case Study 1 : A study demonstrated that derivatives of this compound inhibited key inflammatory pathways in vitro, suggesting their potential use as anti-inflammatory agents .
- Case Study 2 : Another research focused on the antibacterial properties of structurally similar compounds, showing effectiveness against resistant bacterial strains, which could inform future drug design .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Sulfonate Group Variations
- Ester vs. Acid/Salt: The target compound’s sulfonate ester group contrasts with the sulfonic acid (Benzophenone-4 ) and sodium sulfonate salt ( ). Esters generally exhibit lower water solubility but higher lipophilicity, making them suitable for prodrug strategies. In contrast, sulfonic acids and salts are more polar, favoring applications in aqueous formulations (e.g., sunscreens or injectables).
Benzyloxy Group Comparisons
- The benzyloxy group in the target compound and 2-(4-(benzyloxy)-5-hydroxyphenyl) benzothiazole derivatives ( ) serves as a protective moiety for phenolic hydroxyl groups. However, benzothiazole derivatives often prioritize bioactivity (e.g., antitumor properties), whereas sulfonate esters may focus on stability or metabolic release.
Physicochemical and Functional Differences
Solubility and Stability
- Hydrolytic Stability : Sulfonate esters (target compound and ) are prone to hydrolysis under acidic or basic conditions, unlike sulfonic acids/salts (), which are stable in aqueous media.
- Thermal Properties : Compounds with rigid cores (e.g., benzothiazole in or azo groups in ) may exhibit higher thermal stability compared to the flexible benzyloxy-sulfonate ester.
Biological Activity
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is a compound of interest due to its potential biological activities. Research has indicated that derivatives of this compound may exhibit significant pharmacological effects, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is , with a molecular weight of approximately 306.38 g/mol. The structure features a sulfonate group that is crucial for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate exhibit notable anticancer properties. For instance, compounds synthesized from this structure were tested against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
- In vitro Cytotoxicity : The synthesized compounds showed selective cytotoxicity against MCF-7 cells, with IC50 values ranging from 2.13 to 4.10 µM, comparable to established chemotherapeutics like Combretastatin A-4 (CA-4) .
- Mechanism of Action : These compounds were found to inhibit tubulin polymerization, effectively disrupting microtubule dynamics essential for cancer cell division .
Neuroprotective Effects
Another area of research focuses on the neuroprotective potential of related compounds. For example, derivatives designed based on the benzyloxy structure have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.
- MAO-B Inhibition : One derivative exhibited an IC50 value of 0.062 µM against MAO-B, demonstrating potent inhibitory activity that surpasses some known inhibitors . This suggests that modifications to the benzyloxy framework can enhance neuroprotective properties.
- Antioxidant Activity : The same compound also displayed significant antioxidant properties, which are beneficial in reducing oxidative stress associated with neurodegeneration .
Study on Anticancer Activity
A study detailed the synthesis and evaluation of several analogs derived from 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate. The findings indicated that specific modifications could lead to enhanced cytotoxic effects against cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5o | 2.13 ± 0.80 | MCF-7 |
| 5p | 3.45 ± 1.28 | MCF-7 |
| CA-4 | 4.12–5.23 | MCF-7 |
This table illustrates the comparative effectiveness of synthesized compounds against a standard treatment .
Study on Neuroprotection
In another investigation focused on neuroprotection, a series of benzothiazole derivatives based on the benzyloxy structure were synthesized and tested for their MAO-B inhibitory activity:
| Compound | IC50 (µM) | MAO-B Inhibition Type |
|---|---|---|
| 3h | 0.062 | Competitive |
| Rasagiline | 0.0953 | Irreversible |
These results indicate that the benzyloxy derivatives not only inhibit MAO-B effectively but do so through a competitive mechanism, suggesting potential for therapeutic development in treating Parkinson's disease .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonation and coupling reactions. A three-step approach is often employed:
Sulfonation of the 2-methoxy-5-methylbenzenesulfonyl chloride precursor under controlled acidic conditions (e.g., H₂SO₄ catalysis at 0–5°C).
Esterification with 4-(benzyloxy)phenol via nucleophilic substitution, using a base like pyridine or triethylamine to deprotonate the phenolic oxygen .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Optimization Parameters:
- Catalyst: Use of DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
- Solvent: Anhydrous dichloromethane or THF minimizes side reactions.
- Temperature: Maintain ≤40°C during esterification to prevent decomposition.
Q. Table 1: Representative Reaction Conditions
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 0°C, 2h | 85 | 92% |
| 2 | Et₃N, DCM, 25°C, 12h | 78 | 95% |
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: 428.12 g/mol).
- HPLC-PDA: Assess purity (>98% for biological assays) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., methoxy, benzyloxy) influence the compound's reactivity and biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Computational Modeling:
Key Finding:
The benzyloxy group enhances lipophilicity, improving membrane permeability in cellular assays, while the methoxy group stabilizes the sulfonate via resonance .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Comparative Assay Design:
- Standardize testing protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity).
- Use isogenic cell lines to isolate target-specific effects.
- Meta-Analysis:
Case Study:
A 2024 study found discrepancies in cytotoxicity (IC₅₀: 10 μM vs. 50 μM) traced to residual solvent (DMSO) in stock solutions. Rigorous lyophilization resolved the issue .
Q. What computational and experimental strategies are recommended for assessing the compound's ecological impact?
Methodological Answer:
- In Silico Tools:
- In Vitro Assays:
Data Gap:
Limited experimental ecotoxicology data exist; prioritize in silico models followed by zebrafish embryo assays (OECD TG 236) .
Q. How can researchers leverage structural analogs to improve solubility without compromising activity?
Methodological Answer:
- Derivatization Strategies:
- Introduce polar groups (e.g., hydroxyl, carboxyl) at the benzyloxy para-position.
- Evaluate logP changes via shake-flask method or HPLC-derived hydrophobicity indices .
- Co-Crystallization:
- Screen with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
Example:
A 2023 study replaced the benzyloxy group with a PEG-linked chain, achieving a 10-fold solubility increase (0.1 mg/mL → 1.2 mg/mL) while retaining 80% enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
